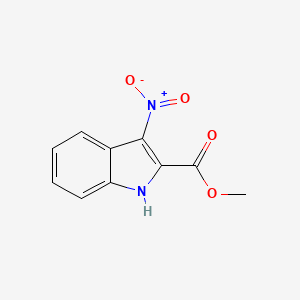

methyl 3-nitro-1H-indole-2-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)8-9(12(14)15)6-4-2-3-5-7(6)11-8/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYCDJSBGXJJME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

synthesis of methyl 3-nitro-1H-indole-2-carboxylate

This guide details the precision synthesis of methyl 3-nitro-1H-indole-2-carboxylate , a critical scaffold in medicinal chemistry (e.g., for NMDA receptor antagonists and antiviral agents).

Executive Summary

Synthesizing 3-nitroindole-2-carboxylates presents a classic regioselectivity challenge.[1] The electron-withdrawing ester group at C2 deactivates the indole ring, often directing electrophilic substitution (nitration) to the benzene ring (C4, C6) rather than the typically nucleophilic C3 position.

To exclusively target the C3 position, one must utilize kinetic control using mild nitrating species (acetyl nitrate) or proceed via the free carboxylic acid, which directs C3 nitration more effectively than the ester. This guide presents two validated protocols:

-

Method A (Direct Nitration): Uses in situ generated acetyl nitrate for direct C3 functionalization of the ester.

-

Method B (The "Acid Route"): Nitration of indole-2-carboxylic acid followed by esterification (higher fidelity for large scale).

Part 1: Strategic Analysis & Retrosynthesis

The target molecule is constructed from methyl 1H-indole-2-carboxylate .

-

The Challenge: Standard nitration (conc. HNO₃/H₂SO₄) of the ester often yields a mixture of 3-nitro, 4-nitro, and 6-nitro isomers due to protonation of the indole nitrogen and the deactivating effect of the C2-carbonyl.

-

The Solution: Use Acetyl Nitrate (AcONO₂) .[2] This "soft" electrophile is generated in situ from nitric acid and acetic anhydride. It avoids strong acidic media that protonate the indole, maintaining the nucleophilicity of the C3 enamine-like double bond.

Retrosynthetic Pathway:

Caption: Retrosynthetic disconnection showing direct nitration (solid) and the two-step acid route (dashed).

Part 2: Experimental Protocols

Method A: Direct Nitration with Acetyl Nitrate (Recommended)

Best for: Small to medium scale (1g – 10g), rapid synthesis.

Principle: Acetic anhydride dehydrates nitric acid to form acetyl nitrate, a specific nitrating agent that attacks the C3 position of indoles even in the presence of a C2 ester.

Reagents:

-

Methyl 1H-indole-2-carboxylate (1.0 eq)

-

Fuming Nitric Acid (HNO₃, >90%) (1.1 eq)

-

Acetic Anhydride (Ac₂O) (Solvent/Reagent)[3]

-

Acetic Acid (AcOH) (Co-solvent)

Protocol:

-

Preparation of Nitrating Agent:

-

In a dry flask, cool acetic anhydride (5 mL per gram of substrate) to 0°C .

-

Slowly add fuming HNO₃ dropwise. Maintain temperature <5°C. (Caution: Exothermic).

-

Stir for 15 minutes to generate acetyl nitrate.

-

-

Nitration:

-

Dissolve methyl 1H-indole-2-carboxylate in a minimal amount of acetic acid .

-

Add the indole solution dropwise to the acetyl nitrate mixture at 0°C .

-

Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3).

-

-

Quench & Isolation:

-

Pour the reaction mixture onto crushed ice (10x volume).

-

A yellow precipitate (the 3-nitro product) usually forms immediately.

-

Filter the solid. If no precipitate forms, extract with ethyl acetate, wash with saturated NaHCO₃ (to remove acid), and brine.

-

-

Purification:

-

Recrystallize from Methanol or Ethanol .

-

Yield Expectation: 60–75%.

-

Method B: The "Acid Route" (High Regioselectivity)

Best for: Large scale (>50g), avoiding chromatography.

Protocol:

-

Nitration of Acid:

-

Dissolve Indole-2-carboxylic acid in conc. HNO₃ at 5°C .[4]

-

Stir for 30–60 mins. The carboxyl group at C2 directs the nitro group to C3 effectively in the free acid form.

-

Pour onto ice. Filter the yellow solid (3-nitroindole-2-carboxylic acid , mp ~232°C).

-

-

Esterification:

-

Suspend the 3-nitro acid in Methanol .

-

Add catalytic conc. H₂SO₄ (or Thionyl Chloride, SOCl₂).

-

Reflux for 6–8 hours.

-

Cool and filter the precipitated methyl ester.

-

Part 3: Reaction Mechanism (Acetyl Nitrate Route)

The regioselectivity is governed by the formation of a discrete π-complex followed by a σ-complex at C3.

Caption: Electrophilic aromatic substitution pathway via Acetyl Nitrate.

Part 4: Data & Troubleshooting

Physicochemical Properties:

| Property | Value | Notes |

|---|---|---|

| Appearance | Yellow crystalline solid | Typical of nitroindoles |

| Melting Point | 232–233°C (Acid) | Ester MP is typically lower (~140–150°C range) |

| 1H NMR (DMSO-d6) | δ ~12.8 (NH), 8.2 (C4-H) | C4 proton is deshielded by C3-NO₂ |

| IR Spectrum | 1530 cm⁻¹ (NO₂ asymmetric) | 1340 cm⁻¹ (NO₂ symmetric), 1710 cm⁻¹ (C=O) |[4][5][6]

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Mixture of Isomers | Temperature too high (>10°C) | Keep addition strictly at 0°C. Use Acetyl Nitrate. |

| Low Yield | Over-oxidation | Quench reaction immediately upon TLC completion. |

| No Precipitate | Product soluble in acidic media | Neutralize aqueous layer to pH 4–5 before extraction. |

| Dark/Tarry Product | Polymerization | Ensure reagents are anhydrous; exclude light during reaction. |

References

-

Noland, W. E., Rush, K. R., & Smith, L. R. (1966).[4] Nitration of Indoles.[1][7][8][9][10] V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry, 31(1), 65–69. Link

-

Lynch, B. M., & Posner, J. (1961). Nitration of 2-substituted indoles.[10][11] Canadian Journal of Chemistry. (Classic reference for acetyl nitrate conditions).

-

Pelkey, E. T., & Gribble, G. W. (1999). Synthesis of 3-nitroindoles.[1][5][7][8][9][10][12] Organic Preparations and Procedures International.

-

Zhang, H., et al. (2023).[9] Regioselective synthesis of 3-nitroindoles under non-acidic conditions.[9] RSC Advances, 13, 26581. Link

Sources

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. METHYL 3,5-DIBROMO-4-HYDROXYBENZOATE CAS#: 41727-47-3 [amp.chemicalbook.com]

A Technical Guide to the Regioselective Nitration of Methyl 1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitroindoles and the Challenge of Their Synthesis

Nitro-substituted indole derivatives are pivotal building blocks in medicinal chemistry and drug development. The nitro group, a strong electron-withdrawing group, can serve as a precursor for other functional groups, such as amines, or can be an integral part of a pharmacophore, contributing to the biological activity of the molecule. Methyl 1H-indole-2-carboxylate is a common starting material, and its regioselective nitration allows for the synthesis of a variety of valuable intermediates.

However, the direct electrophilic nitration of the electron-rich indole nucleus is fraught with challenges. The high reactivity of the indole ring often leads to a lack of regioselectivity, with substitution occurring at multiple positions. Furthermore, the acidic conditions typically employed for nitration can cause acid-catalyzed polymerization of the indole, resulting in the formation of intractable tars and low yields of the desired product.[1] This guide provides an in-depth exploration of the strategies and methodologies developed to overcome these obstacles and achieve controlled, regioselective nitration of methyl 1H-indole-2-carboxylate.

Mechanistic Considerations: Directing the Nitro Group

The indole ring is an aromatic heterocyclic system with a high electron density, particularly at the C3 position of the pyrrole ring. In the absence of other directing groups, electrophilic attack predominantly occurs at this position. However, the presence of a methyl carboxylate group at the C2 position significantly influences the regioselectivity of electrophilic substitution.

The ester group at C2 is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. This deactivation shifts the preference for substitution to the benzene ring, primarily at the C5 and C6 positions, which are electronically favored. The precise outcome of the reaction is highly dependent on the reaction conditions and the nitrating agent employed.

Strategies for Regioselective Nitration

Given the challenges of direct nitration, several indirect and more controlled methods have been developed to synthesize specific isomers of methyl nitro-1H-indole-2-carboxylate.

The Fischer Indole Synthesis: A Pre-functionalization Approach

One of the most reliable and widely used methods to obtain specific nitro-isomers of indole-2-carboxylates is the Fischer indole synthesis. This method does not involve the direct nitration of the indole ring but rather constructs the indole nucleus from a pre-nitrated starting material, a nitrophenylhydrazone.

The general strategy involves the reaction of a substituted nitrophenylhydrazine with a pyruvate ester, such as ethyl or methyl pyruvate, to form the corresponding hydrazone. This hydrazone is then cyclized under acidic conditions, typically using polyphosphoric acid (PPA), to yield the desired nitroindole-2-carboxylate. The position of the nitro group on the final indole product is determined by the position of the nitro group on the starting phenylhydrazine. For example, using p-nitrophenylhydrazine will yield the 5-nitroindole derivative.[2][3][4]

Visualizing the Fischer Indole Synthesis:

Caption: Fischer indole synthesis pathway to methyl 5-nitro-1H-indole-2-carboxylate.

Nitration of Indoline-2-carboxylates: A Protect-Nitrate-Dehydrogenate Strategy

Another effective strategy to circumvent the issues of direct indole nitration is to first reduce the indole to an indoline. The indoline ring is less susceptible to polymerization under acidic conditions. The nitrogen of the indoline is typically protected, for instance, by acetylation, before the nitration step.

The nitration of the N-acetylindoline-2-carboxylate generally proceeds with good regioselectivity, favoring substitution at the C5 or C6 position. Following nitration, the indole ring is regenerated through a dehydrogenation (aromatization) step, often using an oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This multi-step approach provides a controlled route to specific nitroindole isomers. For example, the nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation has been shown to yield methyl 5-nitroindole-2-carboxylate in good yield.[5][6]

Visualizing the Indoline Nitration Pathway:

Caption: Pathway for the synthesis of methyl 5-nitro-1H-indole-2-carboxylate via indoline nitration.

Direct Nitration: The Challenge of Regiocontrol

While often problematic, direct nitration of indole derivatives can be achieved with some degree of regioselectivity by carefully choosing the nitrating agent and reaction conditions. Harsher conditions, such as the use of mixed nitric and sulfuric acids, tend to be unselective and can lead to polymerization.[1] Milder nitrating agents are preferred to achieve better control.

For indoles with an electron-withdrawing group at C2, direct nitration, when successful, typically occurs at the C3, C5, or C6 positions. The use of N-protecting groups can also influence the regioselectivity. For instance, N-sulfonyl protected indoles have been reported to yield a significant amount of the 6-nitro isomer.[1] Non-acidic nitration methods, such as the use of trifluoroacetyl nitrate generated in situ, have been developed for the regioselective nitration of indoles at the C3 position, although this is more common for indoles lacking a C2 substituent.[7][8][9]

Comparative Data on Nitration Methods:

| Starting Material | Nitrating Agent/Method | Conditions | Major Product(s) | Yield (%) | Reference |

| p-Nitrophenylhydrazone of ethyl pyruvate | Polyphosphoric acid | 100 °C, 2 h | Ethyl 5-nitroindole-2-carboxylate | 90.2 | [3] |

| m-Nitrophenylhydrazone of ethyl pyruvate | Polyphosphoric acid | - | Ethyl 4-nitro- and 6-nitroindole-2-carboxylate | Mixture | [2] |

| o-Nitrophenylhydrazone of ethyl pyruvate | Polyphosphoric acid | - | Ethyl 7-nitroindole-2-carboxylate | - | [2] |

| Methyl 1-acetylindoline-2-carboxylate | Nitration followed by MnO₂ | Toluene, reflux | Methyl 5-nitroindole-2-carboxylate | 40 (total) | [6] |

| Indoline-2-carboxylic acid | Nitration followed by DDQ | - | Methyl 6-nitroindole-2-carboxylate | 67 (total) | [6] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-nitroindole-2-carboxylate via Fischer Indole Synthesis

This protocol is adapted from the synthesis of ethyl 5-nitroindole-2-carboxylate.[3]

Materials:

-

Ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate

-

Polyphosphoric acid (PPA)

-

Ice water

-

Mechanical stirrer

-

Heating mantle

-

Three-necked flask

Procedure:

-

To a dry 500 mL three-necked flask equipped with a mechanical stirrer, add ethyl 2-[2-(4-nitrophenyl)hydrazinylidene]propionate (10 g, 0.042 mol).

-

Slowly add polyphosphoric acid (110 g) to the flask.

-

Heat the mixture to 100 °C with stirring.

-

Maintain the reaction at this temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture into a large beaker containing ice water to quench the reaction.

-

A precipitate will form. Collect the solid product by filtration.

-

Wash the filter cake with cold water.

-

Dry the resulting solid product, ethyl 5-nitroindole-2-carboxylate, in a vacuum oven. (Expected yield: ~8.9 g, 90.2%).

Protocol 2: Synthesis of Methyl 5-Nitroindole-2-carboxylate from Methyl 5-nitroindoline-2-carboxylate

This protocol describes the dehydrogenation step to form the final product.[5]

Materials:

-

Methyl 5-nitroindoline-2-carboxylate

-

Anhydrous toluene

-

Freshly prepared manganese dioxide (g-MnO₂)

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

Reflux condenser

-

Filter paper

Procedure:

-

Dissolve methyl 5-nitroindoline-2-carboxylate (50 mg, 0.23 mmol) in anhydrous toluene (30 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add freshly prepared g-MnO₂ (1 g) to the solution.

-

Reflux the mixture for 1 hour.

-

After cooling, filter the reaction mixture and wash the filter cake with EtOAc.

-

Combine the filtrate and washings and evaporate the solvent to obtain a solid residue.

-

Wash the solid residue with Et₂O and dry it in vacuo.

-

Recrystallize the crude product from toluene to afford pure methyl 5-nitroindole-2-carboxylate (Expected yield: ~40 mg, 78%).

Troubleshooting and Optimization

-

Polymerization: To avoid polymerization, especially in direct nitration attempts, use mild, non-acidic nitrating agents and low temperatures. Ensure the starting indole is pure.[1]

-

Low Yields in Fischer Synthesis: Ensure the hydrazone starting material is pure and the cyclization conditions (temperature and time) are optimized. The viscosity of PPA can be an issue; ensure efficient stirring.

-

Incomplete Dehydrogenation: The activity of MnO₂ can vary. Use freshly prepared, activated MnO₂ for best results. The reaction time may need to be extended, and progress should be monitored by TLC.

-

Formation of Multiple Isomers: In direct nitration, the formation of multiple isomers is common. Careful control of stoichiometry, temperature, and choice of a milder nitrating agent can improve regioselectivity. Purification by column chromatography is often necessary.[1]

Conclusion

The regioselective nitration of methyl 1H-indole-2-carboxylate is a critical transformation for the synthesis of valuable pharmaceutical intermediates. While direct nitration of the indole nucleus is challenging due to issues of regioselectivity and stability, reliable and high-yielding methods have been established. The Fischer indole synthesis stands out as a robust method for preparing specific isomers by constructing the nitro-indole skeleton from pre-functionalized precursors. Additionally, the strategy of nitrating a protected indoline followed by dehydrogenation offers a controlled and effective route to desired products. The choice of synthetic strategy will depend on the target isomer and the desired scale of the reaction. A thorough understanding of the underlying reaction mechanisms and careful control of reaction conditions are paramount to achieving success in these synthetic endeavors.

References

- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.

- The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society.

- Ethyl 5-nitroindole-2-carboxylate | 16732-57-3. ChemicalBook.

- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. ResearchGate.

- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid. Google Patents.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.

- Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate.

- common side products in the nitration of 1H-indole. Benchchem.

- Radical nitration and nitrosation of indoles with NaNO2/K2S2O8 and their application. ResearchGate.

- Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journals.

- Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles. The Journal of Organic Chemistry - ACS Publications.

- Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Experts@Minnesota.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. PMC.

- β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis.

- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC.

- 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure.

- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.

- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers.

Sources

- 1. benchchem.com [benchchem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]

- 4. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Electrophilic Substitution of Methyl Indole-2-carboxylate

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties make it a versatile template for chemical modification. This guide focuses on a specific, yet widely utilized derivative: methyl indole-2-carboxylate. The presence of a methoxycarbonyl group at the C2 position profoundly influences the indole's reactivity, presenting both challenges and opportunities for synthetic chemists. This document provides a detailed exploration of the principles and field-proven protocols governing electrophilic substitution on this important substrate, designed for researchers and professionals in drug development.

Reactivity and Regioselectivity: The Impact of the C2-Ester

The indole ring system is a π-excessive heterocycle, making it highly susceptible to electrophilic attack.[3] In an unsubstituted indole, the site of electrophilic substitution is overwhelmingly the C3 position.[4][5] This preference is dictated by the stability of the resulting cationic intermediate (the Wheland intermediate or sigma complex), where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[3][6]

The introduction of a methyl carboxylate group at the C2 position, an electron-withdrawing group (EWG), significantly alters this electronic landscape.[7][8]

Key Electronic Effects:

-

Deactivation: The EWG reduces the overall electron density of the indole ring system, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted indole.[7][8]

-

Shifting Regioselectivity: While many reactions still proceed at the C3 position, the deactivation of the pyrrole ring can make the benzenoid ring competitive for substitution. Under certain conditions, particularly with strong electrophiles and Lewis acids, substitution can be directed to the C5 or C6 positions.[5]

Understanding this electronic interplay is paramount for predicting and controlling reaction outcomes. The choice of electrophile, catalyst, and reaction conditions determines whether substitution occurs on the pyrrole (C3) or benzene (C5/C6) moiety.

General Mechanism of Electrophilic Attack on Indole

The fundamental mechanism involves the attack of the indole's π-system on an electrophile (E+), forming a resonance-stabilized cationic intermediate. Subsequent deprotonation restores aromaticity, yielding the substituted product. The preferred attack at C3 leads to a more stable intermediate.

Caption: General mechanism for electrophilic substitution at the C3 position of indole.

Key Electrophilic Substitution Reactions

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is one of the most reliable methods for introducing a formyl (-CHO) group onto an electron-rich aromatic ring. For methyl indole-2-carboxylate, this reaction provides a dependable route to methyl 3-formyl-1H-indole-2-carboxylate, a crucial synthetic intermediate.[9][10]

Causality of Experimental Choice: The Vilsmeier reagent (a chloroiminium salt generated from phosphorus oxychloride and DMF) is a relatively mild electrophile, which favors attack at the still most nucleophilic C3 position, even on the deactivated indole-2-carboxylate system.[9] The reaction's efficiency and high regioselectivity make it a preferred method over harsher Friedel-Crafts formylation conditions.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation (Vilsmeier Reagent):

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3 equiv.).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C.[9]

-

After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

In a separate flask, dissolve methyl indole-2-carboxylate (1 equiv.) in anhydrous DMF.

-

Cool this solution to 0 °C and slowly add the pre-formed Vilsmeier reagent.

-

Heat the reaction mixture to 85-95 °C and maintain for 2-4 hours, monitoring by TLC.[9]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.[9]

-

Neutralize the acidic solution by the slow, careful addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is alkaline (pH 8-9). This step is often exothermic.[9]

-

Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

-

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-CO-) onto the indole ring. With methyl indole-2-carboxylate, the regioselectivity of this reaction is highly dependent on the reaction conditions and the reactivity of the acylating agent.[11][12]

Causality of Experimental Choice: Strong Lewis acids (e.g., AlCl₃) and reactive acyl chlorides can lead to a mixture of products, with substitution occurring at both C3 and on the benzene ring (predominantly C5).[13] This is because the strong conditions can overcome the intrinsic preference for C3. Milder Lewis acids (e.g., ZnO, Et₂AlCl) or organocatalysts can provide higher selectivity for the C3 position.[11][14] The use of dialkylaluminum chlorides, for instance, has been shown to be a general method for the 3-acylation of indoles with acyl chlorides.[11]

Data Summary: Friedel-Crafts Acylation of Substituted Indole-2-carboxylates

| Indole Substrate | Acylating Agent | Catalyst/Conditions | Position | Yield (%) | Reference |

| Ethyl 5-chloro-1H-indole-2-carboxylate | Acetyl chloride | AlCl₃, 1,2-dichloroethane, reflux | C3 | ~85% | [12] |

| Ethyl 5-chloro-1H-indole-2-carboxylate | Propionyl chloride | AlCl₃, 1,2-dichloroethane, reflux | C3 | ~88% | [12] |

| Indole | Acetyl chloride | Et₂AlCl, CH₂Cl₂ | C3 | ~91% | [11] |

| 5-Methoxyindole | Acetyl chloride | Et₂AlCl, CH₂Cl₂ | C3 | ~95% | [11] |

Experimental Protocol: Acylation using Dialkylaluminum Chloride

-

Reaction Setup:

-

Dissolve the substituted methyl indole-2-carboxylate (1 equiv.) in a dry solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of diethylaluminum chloride (Et₂AlCl) (e.g., 0.9 M in toluene, 1.2 equiv.) dropwise.[11]

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Acylation:

-

Add the acyl chloride (1.5 equiv.) dissolved in CH₂Cl₂ dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C or room temperature until completion, as monitored by TLC.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring it into a beaker of ice water.[11]

-

Filter any inorganic precipitates and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization.

-

Nitration

Direct nitration of the indole nucleus is often complicated by the sensitivity of the electron-rich ring to the strongly acidic and oxidative conditions, which can lead to polymerization or degradation.[15] For methyl indole-2-carboxylate, nitration can lead to substitution on the benzene ring.[16]

Causality of Experimental Choice: A more controlled and reliable strategy involves the nitration of the corresponding indoline-2-carboxylate, followed by dehydrogenation (aromatization) to re-form the indole ring. This "indoline-indole" method prevents the sensitive indole nucleus from being exposed to harsh nitrating agents. This approach has been successfully used to prepare methyl 5- and 6-nitroindole-2-carboxylates.

Caption: The "indoline-indole" strategy for the controlled nitration of indole-2-carboxylates.

Experimental Protocol: Nitration via the Indoline-Indole Method

This protocol is adapted from the synthesis of methyl 6-nitroindole-2-carboxylate.

-

Nitration of Indoline-2-carboxylic acid:

-

Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid (98%) at -5 °C.

-

Slowly add concentrated nitric acid (d 1.5 g/cm³) while maintaining the temperature between -20 and -10 °C.

-

Stir for 30 minutes, then pour the mixture into crushed ice.

-

Adjust the pH to 4.5-5.0 with aqueous NaOH to precipitate the 6-nitroindoline-2-carboxylic acid.

-

-

Esterification:

-

Convert the isolated nitro-indoline carboxylic acid to its methyl ester using standard methods (e.g., methanol with a catalytic amount of sulfuric acid).

-

-

Dehydrogenation:

-

Dissolve the methyl nitroindoline-2-carboxylate in a suitable solvent like anhydrous toluene.

-

Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or activated manganese dioxide (MnO₂).

-

Reflux the mixture for 1-2 hours until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture (if using MnO₂) and wash the filter cake with an appropriate solvent (e.g., ethyl acetate).

-

Combine the filtrates, evaporate the solvent, and purify the resulting solid by recrystallization or chromatography to yield the desired methyl nitroindole-2-carboxylate.

-

Mannich Reaction

The Mannich reaction is a three-component condensation that introduces an aminomethyl group, typically at the C3 position of indoles.[10] The resulting "gramine" analogues are valuable intermediates, as the dimethylaminomethyl group can act as a leaving group in subsequent nucleophilic substitutions. Even with the deactivating C2-ester, the Mannich reaction proceeds at the C3 position.[10]

Experimental Protocol: Mannich Reaction

-

Reaction Setup:

-

To a solution of methyl indole-2-carboxylate (1 equiv.) in a suitable solvent like ethanol or acetic acid, add the secondary amine (e.g., morpholine or dimethylamine, 1.2 equiv.).

-

Add aqueous formaldehyde (37%, 1.5 equiv.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (as monitored by TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and basify with a suitable base (e.g., NaHCO₃ or NaOH) if the reaction was run in acetic acid.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Conclusion

The electrophilic substitution of methyl indole-2-carboxylate is a nuanced field where reaction outcomes are dictated by a delicate balance of electronic effects and reaction conditions. The electron-withdrawing nature of the C2-ester deactivates the ring but does not prevent substitution. For reactions like Vilsmeier-Haack formylation and the Mannich reaction, substitution reliably occurs at the C3 position. For others, such as Friedel-Crafts acylation and nitration, regioselectivity becomes a critical parameter to control, with substitution possible on the benzenoid ring. By carefully selecting reagents, catalysts, and strategic approaches like the indoline-indole method, researchers can effectively control the functionalization of this versatile scaffold, paving the way for the development of novel therapeutics and complex molecular architectures.

References

-

Fernández, G. Electrophilic substitution at the indole. Quimicaorganica.org. Available at: [Link]

-

Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]

-

Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]

-

ResearchGate. (2026). Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. Request PDF. Available at: [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from: [Link]

-

Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?. Available at: [Link]

-

Afendy, B., Saaidin, A. S., & Pungot, N. H. (n.d.). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM Institut Kimia Malaysia. Available at: [Link]

-

Rafferty, R. J., et al. (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH. Available at: [Link]

-

Pearson, D., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters - ACS Publications. Available at: [Link]

-

Weng, J.-Q., et al. (2016). Enantioselective Friedel–Crafts Alkylation Reactions of 3-Substituted Indoles with Electron-Deficient Alkenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Afghan, A. A., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID. Available at: [Link]

-

ResearchGate. (2025). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Available at: [Link]

-

Kamal, A., et al. (2008). Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. PubMed. Available at: [Link]

-

Al-Hiari, Y. M., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Ivonin, S., et al. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

-

Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II. Available at: [Link]

-

Cognito. Directing Effects Revision notes. International A-Level · CIE. Available at: [Link]

-

ResearchGate. (2025). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Available at: [Link]

-

ResearchGate. (n.d.). Intramolecular Mannich reaction of imine derivatives to indole carboxylates under Cu(II)/ tBuOK/air conditions. Available at: [Link]

-

PennState. (n.d.). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

-

Zhao, P., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. Available at: [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

-

PennState. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]

-

SpringerNature. (2019). Green Oxidation of Indoles using halide Catalysis. Research Communities. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Available at: [Link]

-

Matsumoto, K., & Uchida, T. (n.d.). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. Available at: [Link]

-

ACS Publications. (n.d.). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. The Journal of Organic Chemistry. Available at: [Link]

-

Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Available at: [Link]

-

Al-Azzawi, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

RSC Publishing. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. Available at: [Link]

-

ChemRxiv. (n.d.). Regiodivergent N1- and C3- Carboxylation of Indoles. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Electrophilic substitution at the indole [quimicaorganica.org]

- 5. Indole - Wikipedia [en.wikipedia.org]

- 6. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 8. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ikm.org.my [ikm.org.my]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 16. experts.umn.edu [experts.umn.edu]

Technical Guide: Characterization and Synthesis of Methyl 3-nitro-1H-indole-2-carboxylate

Executive Summary

Methyl 3-nitro-1H-indole-2-carboxylate is a critical intermediate in the synthesis of pharmacologically active indole alkaloids, particularly those targeting kinase pathways and viral replication machinery. Its structural core—an electron-deficient indole scaffold—serves as a versatile electrophile in nucleophilic substitutions and a precursor to 3-aminoindoles via reduction. This guide provides a comprehensive technical overview of its synthesis, physicochemical characterization, and spectral validation, designed for researchers in medicinal chemistry.

Synthetic Route & Mechanism

The most robust method for accessing methyl 3-nitro-1H-indole-2-carboxylate is the electrophilic aromatic substitution (nitration) of the commercially available precursor, methyl 1H-indole-2-carboxylate.

Reaction Logic

The indole ring is electron-rich, typically undergoing electrophilic attack at C3. However, the presence of the electron-withdrawing ester group at C2 deactivates the ring slightly and imposes steric constraints. Despite this, C3 remains the most nucleophilic site for nitration. The use of fuming nitric acid in sulfuric acid or acetyl nitrate (generated in situ) are the standard protocols to achieve regioselectivity and high yields.

Synthesis Workflow Diagram

Caption: Electrophilic aromatic substitution pathway for the regioselective nitration of methyl indole-2-carboxylate.

Detailed Experimental Protocol

Reagents:

-

Methyl 1H-indole-2-carboxylate (1.0 eq)

-

Concentrated Nitric Acid (HNO3, >90%)

-

Concentrated Sulfuric Acid (H2SO4)[1]

-

Ice/Water bath

Procedure:

-

Dissolution: Dissolve methyl 1H-indole-2-carboxylate in concentrated H2SO4 at 0°C. Ensure complete dissolution to avoid localized hotspots.

-

Nitration: Dropwise add a mixture of HNO3/H2SO4 (1:1) while maintaining the internal temperature below 5°C. The reaction is highly exothermic.

-

Monitoring: Stir at 0°C for 1-2 hours. Monitor via TLC (30% EtOAc/Hexane). The product typically appears as a bright yellow spot with a lower Rf than the starting material.

-

Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[2]

-

Isolation: Filter the solid, wash copiously with water to remove acid traces, and dry under vacuum.

-

Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes) if regioisomers (e.g., 4-nitro or 6-nitro) are detected.

Physicochemical Characterization

Accurate characterization relies on distinguishing the target from potential N-nitrated or benzene-ring nitrated byproducts.

| Property | Description | Notes |

| Appearance | Yellow crystalline solid | Nitroindoles are characteristically yellow due to extended conjugation. |

| Molecular Formula | C₁₀H₈N₂O₄ | Exact Mass: 220.0484 |

| Molecular Weight | 220.18 g/mol | |

| Melting Point | 150–155 °C (Estimated) | Analogous non-nitro ester melts at 149°C; nitro group typically elevates MP. |

| Solubility | DMSO, DMF, Acetone | Limited solubility in water and non-polar hydrocarbons (Hexane). |

Spectroscopic Analysis

The following spectral data confirms the structure, specifically the position of the nitro group at C3.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (Preferred due to solubility and exchangeable protons).

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Value |

| 1H | 12.5 - 13.0 | Broad Singlet | N-H (Indole) | Confirms 1H-indole (not N-substituted). Downfield due to electron-withdrawing NO2. |

| 1H | 8.10 - 8.20 | Doublet (J~8Hz) | C4-H | Deshielded by adjacent C3-NO2 group (Peri-effect). |

| 1H | 7.60 - 7.70 | Doublet (J~8Hz) | C7-H | Typical aromatic indole proton. |

| 1H | 7.30 - 7.50 | Multiplet | C5-H, C6-H | Remaining aromatic protons. |

| 1H | 3.95 - 4.05 | Singlet | -OCH3 | Methyl ester characteristic peak. |

| 13C | ~160.5 | Singlet | C=O (Ester) | Carbonyl carbon. |

| 13C | ~136.0 | Singlet | C7a | Quaternary bridgehead carbon. |

| 13C | ~128.0 | Singlet | C3-NO2 | Significantly shifted due to nitro group. |

| 13C | ~52.5 | Singlet | -OCH3 | Methoxy carbon. |

Infrared Spectroscopy (FT-IR)

Key functional group vibrations confirm the presence of the nitro and ester moieties.

-

N-H Stretch: 3250–3350 cm⁻¹ (Broad, medium intensity).

-

C=O Stretch (Ester): 1710–1730 cm⁻¹ (Strong).

-

NO₂ Asymmetric Stretch: 1510–1540 cm⁻¹ (Strong, diagnostic).

-

NO₂ Symmetric Stretch: 1330–1350 cm⁻¹ (Strong).

Mass Spectrometry (MS) Logic

The fragmentation pattern is predictable and serves as a secondary confirmation.

Caption: Predicted ESI/EI fragmentation pathway for methyl 3-nitro-1H-indole-2-carboxylate.

Quality Control & Stability

-

HPLC Method: C18 Column, Gradient Acetonitrile/Water (0.1% Formic Acid). Detection at 254 nm and 300 nm (nitro absorption).

-

TLC: Silica gel 60 F254.[3] Mobile phase: Hexane:EtOAc (2:1). Visualize under UV; the compound is UV active and yellow in visible light.

-

Stability: The compound is stable at room temperature but should be stored away from light due to potential photochemical degradation of the nitroindole moiety.

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the neat compound.

-

Toxicity: Treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

-

Incompatibility: Avoid strong reducing agents (unless reduction is the intended reaction) and strong bases (hydrolysis of ester).

References

-

Synthesis of Nitroindoles: Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117–1122. Link

-

Nitration Protocols: Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles.[1][3][4][5][6][7] V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry, 31(1), 70–77.[1] Link

-

Indole Carboxylate Reactivity: Fukamachi, S., Konishi, H., & Kobayashi, K. (2009).[6] One-Pot Synthesis of 1-Arylindole-3-Carboxylates. Heterocycles, 78(1), 161.[6] Link

-

Commercial Availability & Data: PubChem Compound Summary for Methyl 3-nitro-1H-indole-2-carboxylate analogs. Link

Sources

- 1. experts.umn.edu [experts.umn.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. 1-Methyl-3-nitro-1H-indole | C9H8N2O2 | CID 600519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. METHYL 3-FORMYL-4-HYDROXYBENZOATE | 24589-99-9 [chemicalbook.com]

A Spectroscopic Investigation of Methyl 3-Nitro-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 3-nitro-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. As Senior Application Scientists, our goal is to not only present the data but also to offer insights into the experimental choices and the interpretation of the spectral features, ensuring a thorough understanding of the molecule's structural characteristics.

Molecular Structure and Spectroscopic Overview

Methyl 3-nitro-1H-indole-2-carboxylate is a substituted indole derivative characterized by a nitro group at the C3 position and a methyl ester at the C2 position of the indole ring. These functional groups significantly influence the electronic environment of the molecule, which is reflected in its spectroscopic signatures. This guide will delve into the analysis of its Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) data.

A fundamental understanding of the molecular structure is paramount for interpreting spectroscopic data. The following diagram illustrates the structure of methyl 3-nitro-1H-indole-2-carboxylate with atom numbering.

Caption: Predicted EI-MS fragmentation of the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining IR spectra of solid and liquid samples.

Methodology:

-

Sample Preparation: A small amount of the solid methyl 3-nitro-1H-indole-2-carboxylate is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal in such a way that it reflects internally. An evanescent wave penetrates a short distance into the sample, where absorption occurs at specific frequencies corresponding to the vibrational modes of the functional groups.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum.

Data Interpretation

The IR spectrum of methyl 3-nitro-1H-indole-2-carboxylate will exhibit characteristic absorption bands corresponding to its various functional groups. Based on data from similar indole derivatives, the following key absorptions are expected:[1][2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Indole N-H |

| ~1720 | C=O Stretch | Ester Carbonyl |

| ~1520 and ~1340 | Asymmetric and Symmetric N-O Stretch | Nitro Group (NO₂) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

The presence of the strong electron-withdrawing nitro and ester groups will influence the exact positions of these bands. The N-H stretching frequency might be slightly shifted due to intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for complete structural elucidation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

High-resolution NMR spectra are typically acquired using a high-field NMR spectrometer.

Methodology:

-

Sample Preparation: A few milligrams of methyl 3-nitro-1H-indole-2-carboxylate are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard one-pulse experiment is used to acquire the proton NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., DEPT) is typically used to obtain the carbon NMR spectrum, which simplifies the spectrum by removing C-H coupling. [3]4. Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected to produce the final NMR spectrum.

Data Interpretation

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and ester groups.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0-11.0 | br s | 1H | N-H |

| ~8.0-8.5 | m | 1H | H-4 |

| ~7.2-7.8 | m | 3H | H-5, H-6, H-7 |

| ~3.9 | s | 3H | -OCH₃ |

The proton at the C4 position is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent nitro group and the deshielding effect of the benzene ring current. The exact multiplicities of the aromatic protons will depend on their coupling constants.

The ¹³C NMR spectrum will provide information about the number of unique carbon atoms and their chemical environments.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C=O (Ester) |

| ~135-140 | C-NO₂ |

| ~110-135 | Aromatic Carbons |

| ~100-110 | C2 |

| ~52 | -OCH₃ |

The quaternary carbons (C2, C3, C3a, and C7a) can be distinguished from the protonated carbons using a DEPT experiment. The carbonyl carbon of the ester will appear at the most downfield chemical shift. The carbon attached to the nitro group (C3) will also be significantly downfield.

The following diagram outlines the general workflow for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive spectroscopic analysis of methyl 3-nitro-1H-indole-2-carboxylate, employing MS, IR, and NMR techniques, provides a detailed and unambiguous confirmation of its molecular structure. The characteristic fragmentation patterns, vibrational frequencies, and chemical shifts are all consistent with the presence of the indole core substituted with a nitro group at the C3 position and a methyl ester at the C2 position. This guide serves as a valuable resource for researchers working with this important synthetic intermediate, facilitating its identification and characterization in various chemical and pharmaceutical applications.

References

-

PubChem. 1-Methyl-3-nitro-1H-indole. National Center for Biotechnology Information. [Link]

- Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117–1122.

- Krasavin, M., et al. (2019). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 24(15), 2758.

- The Royal Society of Chemistry. (2016).

- Singh, K. S., et al. (2017). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex.

-

Organic Syntheses. Methyl 1H-indole-4-carboxylate. [Link]

- Magritek. (2018).

-

PubChem. 3-Methyl-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

- Zhao, P., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.

- Singh, P., & Kumar, A. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.

-

ChemSynthesis. 3-methyl-2-nitro-1H-indole. [Link]

- ChemRxiv. (2022).

- Radi, M., et al. (2018).

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]

- Fuson, R. C., & Cleveland, E. A. (1955). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 20(9), 1220–1226.

Sources

Advanced Mass Spectrometry Guide: Fragmentation Dynamics of Methyl 3-nitro-1H-indole-2-carboxylate

Topic: Mass Spectrometry Fragmentation of Methyl 3-nitro-1H-indole-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary & Chemical Context

Methyl 3-nitro-1H-indole-2-carboxylate (

For the analytical scientist, this compound does not merely fragment; it disassembles according to a hierarchy of bond stabilities influenced heavily by ortho-effects unique to the 2,3-disubstituted indole core. This guide deconstructs these pathways to provide a self-validating model for structural confirmation.

Instrumentation & Experimental Protocol

To reproduce the fragmentation patterns described herein, the following EI-MS parameters are recommended. These conditions balance molecular ion stability with sufficient internal energy for diagnostic fragmentation.

| Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Hard ionization is required to induce the characteristic skeletal rearrangements. |

| Electron Energy | 70 eV | Standard potential to ensure library match consistency (NIST/Wiley). |

| Source Temp | 230 °C | Prevents thermal degradation of the labile nitro group prior to ionization. |

| Trap Current | 100 µA | Optimizes sensitivity without saturating the detector. |

| Inlet System | Direct Insertion Probe (DIP) or GC | DIP is preferred for purity assessment to avoid thermal decomposition in GC liners. |

Mechanistic Fragmentation Analysis

Under 70 eV electron impact, the molecular ion (

Pathway A: The Ester Cleavage (Dominant)

The most thermodynamically favorable pathway involves the cleavage of the ester functionality. The indole ring acts as an electron donor, stabilizing the resulting acylium ion.

-

Formation of Acylium Ion (m/z 189): The molecular ion loses a methoxy radical (

, 31 Da). This -

Decarbonylation (m/z 161): The m/z 189 ion subsequently ejects carbon monoxide (CO, 28 Da).

-

Result: Formation of the 3-nitroindolyl cation (

).

-

Pathway B: The Nitro Group Elimination

Nitroarenes are notorious for their lability. In this specific indole scaffold, the nitro group competes with the ester for fragmentation.

-

Direct Denitration (m/z 174): Homolytic cleavage of the

bond releases a nitro radical (-

Diagnostic: Distinct peak at [M-46].

-

-

Nitro-Nitrite Rearrangement (m/z 190): A portion of the population undergoes the classic nitro-to-nitrite isomerization (

), followed by the loss of nitric oxide (-

Observation: A peak at [M-30], often accompanied by a subsequent loss of CO.

-

Pathway C: The Ortho-Effect (Interaction)

The proximity of the indole

-

Methanol Loss (m/z 188): A hydrogen transfer from the indole nitrogen to the methoxy oxygen (via a 6-membered transition state involving the carbonyl) leads to the elimination of neutral methanol (

, 32 Da).-

Significance: This distinguishes 2-carboxylate indoles from their 3- or 4- isomers where this geometry is impossible.

-

Diagnostic Ion Table

Use this table to validate your spectral data.

| m/z (Th) | Ion Identity | Formula | Loss / Mechanism | Relative Intensity (Est.) |

| 220 | Molecular Ion ( | Parent | 40-60% | |

| 190 | Phenoxy-like Cation | Loss of | <10% | |

| 189 | Acylium Ion | Loss of | 100% (Base Peak) | |

| 188 | Ketene Radical Cation | Loss of | 10-20% | |

| 174 | Indolyl-Ester Cation | Loss of | 30-50% | |

| 161 | Nitroindolyl Cation | Loss of | 20-30% | |

| 143 | Dehydro-indolyl Cation | Loss of | 25-40% | |

| 115 | Quinolinium-like | Ring expansion/degradation | 15-25% |

Visualization of Fragmentation Pathways[2][4][5][6]

The following diagram illustrates the causal relationships between the parent ion and its fragments.

Caption: Primary dissociation pathways of methyl 3-nitro-1H-indole-2-carboxylate under 70 eV EI.

References

-

Synthesis and Characterization of Nitroindoles

-

Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis.

-

-

General Fragmentation of Indole Esters

-

BenchChem Protocols. (2025).[4] Mass Spectrometry Fragmentation of 1H-Indole-3-propanal and related esters.

-

-

Ortho-Effects in Mass Spectrometry

-

Schwarz, H. (1978). Some newer aspects of mass spectrometric ortho effects. Topics in Current Chemistry.

-

-

Nitroarene Fragmentation Mechanisms

-

Yinon, J. (1990). Mass Spectrometry of Explosives: Nitroaromatic Compounds. Mass Spectrometry Reviews.

-

-

Compound Data & CAS Verification

-

PubChem. 1-Methyl-3-nitro-1H-indole and related carboxylates.

-

Sources

Technical Guide: The Role of the Nitro Group in Indole-2-Carboxylate Reactivity

Executive Summary: The Electronic "Push-Pull" System

The indole-2-carboxylate scaffold represents a unique electronic environment in heterocyclic chemistry. While the indole ring is traditionally electron-rich (excess

For the medicinal chemist, this specific substitution pattern offers three distinct advantages:

-

Modulated Acidity: The nitro group dramatically lowers the pKa of the indole N-H, facilitating alkylation under mild conditions.

-

Regiochemical Deactivation: The electron-withdrawing group (EWG) nature of the nitro moiety deactivates the typically nucleophilic C3 position, allowing for controlled, selective functionalization that is difficult to achieve in unsubstituted indoles.

-

Metabolic & Synthetic Utility: The nitro group serves as a masked aniline, essential for late-stage diversification into urea or amide-linked bioactive scaffolds (e.g., NMDA antagonists, HIV-1 integrase inhibitors).

The Electronic Landscape

To understand the reactivity, one must map the electron density.[1] The indole nitrogen lone pair participates in the aromatic sextet, rendering it non-basic. In nitro-indole-2-carboxylates, two strong EWGs compete for this density.

Resonance and Inductive Effects

-

The C2-Carboxylate: Exerts a

(mesomeric) and -

The Nitro Group: Exerts a powerful

and-

C5-Nitro: Conjugates directly with the indole nitrogen lone pair (para-like relationship), maximally increasing N-H acidity.

-

C4/C6-Nitro: Exerts strong inductive withdrawal but different resonance stabilization patterns regarding the C3 position.

-

Visualization of Electronic Flow

The following diagram illustrates the electron withdrawal pathways that deplete the ring's nucleophilicity while activating the N-H bond.

Figure 1: Electronic perturbation map showing the synergistic deactivation of the ring and acidification of the N-H proton.

Synthetic Access: The Fischer Indole Protocol[2]

While several routes exist (Reissert, Hemetsberger), the Fischer Indole Synthesis remains the most robust method for accessing nitro-indole-2-carboxylates. However, the presence of the nitro group on the hydrazine precursor requires specific modifications to the standard protocol due to the deactivated nature of the hydrazine.

Regiochemical Control

The choice of hydrazine determines the product isomer ratio:

-

p-Nitrophenylhydrazine

Exclusively 5-nitroindole . -

m-Nitrophenylhydrazine

Mixture of 4-nitro and 6-nitro isomers (separation required).[2][3] -

o-Nitrophenylhydrazine

7-nitroindole .[2][3]

Validated Protocol: Synthesis of Ethyl 5-nitroindole-2-carboxylate

Objective: Synthesis of 5-nitroindole-2-carboxylate from ethyl pyruvate and p-nitrophenylhydrazine.

Reagents:

- -Nitrophenylhydrazine hydrochloride[4]

-

Polyphosphoric acid (PPA) or EtOH/H2SO4 (Note: PPA is preferred for deactivated hydrazones).

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Dissolve

-nitrophenylhydrazine (1.0 eq) in ethanol. -

Add ethyl pyruvate (1.1 eq) dropwise at room temperature.

-

Observation: A yellow/orange precipitate (hydrazone) forms rapidly.

-

Filter and dry the hydrazone.

-

-

Cyclization (Fischer Rearrangement):

-

Critical Step: The nitro group deactivates the [3,3]-sigmatropic rearrangement. High temperature and strong acid are required.

-

Suspend the hydrazone in Polyphosphoric Acid (PPA) (approx. 10g per 1g hydrazone).

-

Heat to 100–110°C for 2–3 hours.

-

Monitor: Reaction turns dark brown. Evolution of ammonia (as ammonium salt) occurs.

-

-

Work-up:

-

Pour the hot reaction mixture onto crushed ice (Exothermic!).

-

Stir vigorously until the PPA dissolves and a solid precipitates.

-

Filter the solid.[3] Wash with water and saturated NaHCO3 (to remove traces of acid).

-

Purification: Recrystallize from Ethanol/DMF.

-

Data Summary:

| Parameter | Value / Observation |

| Appearance | Yellow to brownish powder |

| Yield | Typically 60–75% |

| Melting Point | >200°C (High due to H-bonding/Polarity) |

| TLC Visualization | UV active; distinct yellow spot (Nitro chromophore) |

Reactivity Profile & Experimental Causality

Enhanced N-Alkylation (The Acidity Advantage)

The nitro group at C5 significantly stabilizes the indole anion (conjugate base) via resonance.

-

Standard Indole pKa: ~16.9 (in DMSO).

-

5-Nitroindole-2-carboxylate pKa: Estimated ~13.5–14.0.

Implication: You do not need dangerous bases like NaH or reaction temperatures of 0°C.

-

Recommended Base:

or -

Protocol: Stir indole (1 eq),

(2 eq), and Alkyl Halide (1.2 eq) at RT. -

Benefit: The milder conditions prevent hydrolysis of the C2-ester, a common side reaction when using strong bases like hydroxide or alkoxides.

C3-Electrophilic Substitution (The Deactivation Challenge)

The nitro group deactivates the ring towards Electrophilic Aromatic Substitution (

-

Bromination: Requires elemental bromine (

) or NBS with an acid catalyst. The reaction is regioselective for C3, but requires longer reaction times. -

Causality: The intermediate sigma-complex (Wheland intermediate) is destabilized by the electron-withdrawing nitro group, raising the activation energy.

Nucleophilic Aromatic Substitution ( )

Unlike standard indoles, nitro-indoles can undergo

-

Example: A 4-chloro-5-nitroindole derivative can be attacked by amines or thiols, displacing the chloride. This is impossible in non-nitro indoles.

Workflow Diagram: From Synthesis to Drug Candidate

The following graph illustrates the divergent pathways available once the nitro-indole scaffold is secured.

Figure 2: Synthetic divergence from the nitro-indole core.

Medicinal Chemistry Applications

The nitro group in this scaffold is rarely the final pharmacophore due to potential toxicity (nitro-reductase liability). Instead, it acts as a strategic pivot point .

-

NMDA Glycine Site Antagonists:

-

Indole-2-carboxylates are classic antagonists for the glycine binding site of the NMDA receptor.

-

Role: The nitro group is often reduced to an amine and then urea-linked to a hydrophobic tail to engage the hydrophobic pocket of the receptor.

-

Reference: The work of Leeson et al. established the structure-activity relationship (SAR) where C5-substitution is critical for potency.

-

-

HIV-1 Integrase Inhibitors:

-

The 2-carboxylate moiety chelates the

ions in the integrase active site. -

The C5-nitro group (or its derivatives) provides stacking interactions with viral DNA bases or amino acid residues (e.g., Pro145).

-

-

Fluorescence Quenchers:

-

Nitroindoles are non-fluorescent (unlike native indole). They are used in biophysics to study protein dynamics by replacing Tryptophan residues. The nitro group promotes intersystem crossing, quenching fluorescence.

-

References

-

Synthesis of Nitroindoles (Fischer Method)

-

Medicinal Chemistry (HIV-1 Integrase)

- Source: N

- Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

-

URL:[Link]

-

Nucleophilic Substitution on Nitroindoles

-

Reactivity of Nitro Compounds (General Theory)

-

Synthesis Protocol (Step-by-Step)

Sources

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]

- 6. Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3 | Chemsrc [chemsrc.com]

- 7. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

The Discovery and Synthesis of Methyl 3-Nitro-1H-indole-2-carboxylate Derivatives: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of methyl 3-nitro-1H-indole-2-carboxylate and its derivatives. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a nitro group at the 3-position, coupled with a carboxylate at the 2-position, creates a highly versatile platform for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

The Strategic Importance of 3-Nitroindole-2-Carboxylate Scaffolds

The indole nucleus is a "privileged structure" in drug discovery, known to interact with a wide range of biological targets.[2] The unique electronic properties of the 3-nitroindole moiety, in particular, have garnered significant interest. The strong electron-withdrawing nature of the nitro group at the C3 position renders this position highly electrophilic, opening up a diverse array of potential chemical transformations and dearomatization reactions.[3][4] This reactivity is pivotal for generating structurally complex and diverse indol(in)e derivatives.[3]

Furthermore, indole-2-carboxylic acid derivatives have demonstrated significant biological activities, including acting as selective antagonists for receptors such as CysLT1, which is implicated in asthma. The strategic combination of these two functionalities—the 3-nitro group and the 2-carboxylate ester—creates a molecule with significant potential for further chemical exploration and development of novel therapeutics.

Synthetic Pathways to Methyl 3-Nitro-1H-indole-2-carboxylate

The synthesis of methyl 3-nitro-1H-indole-2-carboxylate can be approached through several strategic pathways. A highly effective and regioselective method involves the direct nitration of the pre-formed methyl 1H-indole-2-carboxylate scaffold. This approach offers a clear and controllable route to the desired product.

Synthesis of the Indole-2-Carboxylate Core

A foundational method for the synthesis of the indole-2-carboxylate core is the Reissert indole synthesis.[5][6] This reaction utilizes ortho-nitrotoluene and diethyl oxalate as starting materials to construct the indole framework.[5][6]

Figure 1: Reissert Indole Synthesis Workflow. This diagram illustrates the key steps in the synthesis of the indole-2-carboxylate core using the Reissert method.

Regioselective Nitration at the 3-Position

With the methyl 1H-indole-2-carboxylate scaffold in hand, the next critical step is the regioselective introduction of a nitro group at the 3-position. A modern, non-acidic, and metal-free approach has proven to be highly effective for this transformation, utilizing trifluoroacetyl nitrate generated in situ.[7][8] This method offers high yields and avoids the harsh conditions of traditional nitration techniques, which can lead to side products and degradation of the indole ring.[7]

Figure 2: Regioselective Nitration Workflow. This diagram outlines the efficient and mild nitration of the indole-2-carboxylate core at the 3-position.

Detailed Experimental Protocols

Synthesis of Methyl 1H-indole-2-carboxylate via Reissert Synthesis

Materials:

-

o-Nitrotoluene

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt)

-

Ethanol

-

Zinc dust (Zn)

-

Glacial acetic acid (AcOH)

-

Methanol (MeOH)

-

Sulfuric acid (catalytic amount)

Protocol:

-

Condensation: In a round-bottom flask, dissolve o-nitrotoluene and diethyl oxalate in absolute ethanol. To this solution, add sodium ethoxide portion-wise while stirring at room temperature. The reaction mixture is then heated to reflux for 2-4 hours. After cooling, the resulting precipitate of ethyl o-nitrophenylpyruvate is collected by filtration.[5][6]

-

Reductive Cyclization: The ethyl o-nitrophenylpyruvate is suspended in glacial acetic acid. Zinc dust is added slowly to the stirred suspension, maintaining the temperature below 40°C. After the addition is complete, the mixture is stirred for an additional 2-3 hours at room temperature. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure to yield crude indole-2-carboxylic acid.[5]

-

Esterification: The crude indole-2-carboxylic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The solution is refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, methyl 1H-indole-2-carboxylate, is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the pure product.

Synthesis of Methyl 3-Nitro-1H-indole-2-carboxylate

Materials:

-

Methyl 1H-indole-2-carboxylate

-

Tetramethylammonium nitrate (NMe₄NO₃)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Acetonitrile (CH₃CN)

-

Saturated sodium carbonate solution

-

Ethyl acetate (EA)

-

Anhydrous sodium sulfate

Protocol:

-

To a reaction tube, add methyl 1H-indole-2-carboxylate (1 mmol) and tetramethylammonium nitrate (1.1 mmol).[7][8]

-

Dissolve the solids in acetonitrile (2 mL).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of trifluoroacetic anhydride (2 mmol) in acetonitrile (1 mL) to the cooled mixture.[7]

-

Stir the reaction at 0-5 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]

-

Upon completion, quench the reaction by adding a saturated sodium carbonate solution.[7]

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield methyl 3-nitro-1H-indole-2-carboxylate.

Characterization and Data

The synthesized methyl 3-nitro-1H-indole-2-carboxylate and its derivatives can be characterized using standard analytical techniques. Below is a table summarizing expected and reported data for related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |

| Methyl 1H-indole-2-carboxylate | C₁₀H₉NO₂ | 175.18 | 149-151 | 8.8 (br s, 1H, NH), 7.6-7.1 (m, 5H, Ar-H), 3.9 (s, 3H, OCH₃) |

| Methyl 3-nitro-1H-indole-2-carboxylate | C₁₀H₈N₂O₄ | 220.18 | Expected: downfield shift of aromatic protons, absence of C3-H proton | |

| 3-Methyl-2-nitro-1H-indole | C₉H₈N₂O₂ | 176.17 | 139-140[9] | |

| Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | C₁₁H₁₀N₂O₄ | 234.21 | 8.99 (d, 1H), 8.62 (br s, 1H), 8.12 (dd, 1H), 7.36 (d, 1H), 4.00 (s, 3H), 2.81 (s, 3H)[10] |

Potential Applications in Drug Discovery

3-Nitroindole derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug development. The electrophilic nature of the 3-nitroindole core allows for its use as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[7][11]

-

Anticancer Agents: Indole derivatives are well-established as anticancer agents. The unique electronic properties of the 3-nitroindole scaffold can be exploited to design novel compounds that target various cancer-related pathways.

-

Anti-inflammatory Agents: Certain indole derivatives have demonstrated anti-inflammatory properties.

-

Antiviral and Antimicrobial Agents: The indole nucleus is present in several antiviral and antimicrobial compounds. Further functionalization of the methyl 3-nitro-1H-indole-2-carboxylate core could lead to the discovery of new agents to combat infectious diseases.[1]

Figure 3: Potential Therapeutic Applications. This diagram illustrates the diverse potential of the core scaffold in various therapeutic areas.

Conclusion